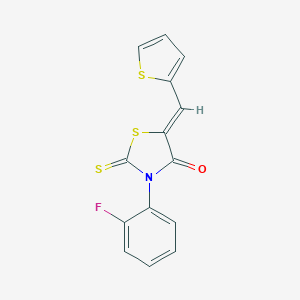
(Z)-3-(2-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H8FNOS3 and its molecular weight is 321.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(2-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the thiazolidinone ring.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing multiple pharmacological properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Anticancer Properties : Preliminary studies have demonstrated that this compound can inhibit cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in specific cancer cell lines, making it a candidate for further development as an anticancer drug.
- Anti-inflammatory Effects : In vitro assays have revealed that this compound may modulate inflammatory pathways, potentially reducing markers of inflammation in cell cultures. This suggests its applicability in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study published in Pharmaceutical Biology reported that this compound showed inhibitory activity against several pathogenic bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
- Cancer Cell Line Studies : In an investigation featured in Molecules, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells, suggesting significant anticancer potential .
- Inflammatory Response Modulation : A recent study highlighted the compound's ability to decrease pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages, indicating a possible mechanism for its anti-inflammatory effects .
属性
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNOS3/c15-10-5-1-2-6-11(10)16-13(17)12(20-14(16)18)8-9-4-3-7-19-9/h1-8H/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHSMYTYWWNBLT-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNOS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














